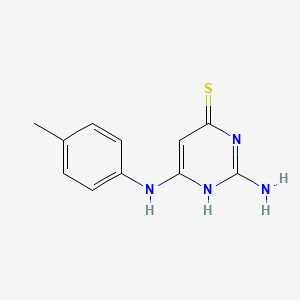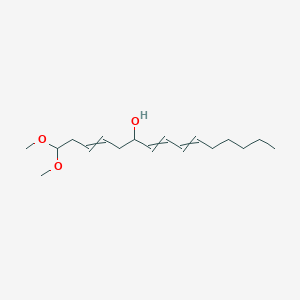![molecular formula C16H16Cl2N4 B14352835 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride CAS No. 92534-75-3](/img/structure/B14352835.png)
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of two diazonium groups attached to a biphenyl structure with four methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine. The process begins with the nitration of 3,3’,5,5’-Tetramethylbiphenyl to introduce nitro groups, followed by reduction to form the corresponding diamine. The diamine is then treated with nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated biphenyls, hydroxylated biphenyls, and aminated biphenyls.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine.
科学的研究の応用
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A related compound used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
Benzidine: A carcinogenic compound historically used in dye synthesis, now largely replaced by safer alternatives.
o-Phenylenediamine: Another aromatic diamine used in various chemical applications.
Uniqueness
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of four methyl groups on the biphenyl core enhances its stability and reactivity compared to other diazonium salts.
特性
CAS番号 |
92534-75-3 |
|---|---|
分子式 |
C16H16Cl2N4 |
分子量 |
335.2 g/mol |
IUPAC名 |
4-(4-diazonio-3,5-dimethylphenyl)-2,6-dimethylbenzenediazonium;dichloride |
InChI |
InChI=1S/C16H16N4.2ClH/c1-9-5-13(6-10(2)15(9)19-17)14-7-11(3)16(20-18)12(4)8-14;;/h5-8H,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
QOSAVXPFQCGJAX-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=C1[N+]#N)C)C2=CC(=C(C(=C2)C)[N+]#N)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)




![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)

![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

